

The Chemical Architecture and Biological Significance of Habenariol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Habenariol, a phenolic compound isolated from the semi-aquatic orchid Habenaria repens, has garnered scientific interest due to its notable biological activities, including antioxidant and feeding deterrent properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of **Habenariol**. It details experimental protocols for its isolation and biological evaluation, and explores potential mechanisms of action. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Habenariol is chemically identified as bis(4-hydroxyphenyl)methyl (2R)-2-ethyl-2-hydroxy-4-methylpentanoate.[1] Its structure features a central malic acid derivative esterified with two phydroxybenzyl groups.

Chemical Identifiers



Property	Value	Reference
IUPAC Name	bis(4-hydroxyphenyl)methyl (2R)-2-ethyl-2-hydroxy-4- methylpentanoate	[1]
SMILES	c1cc(O)ccc1COC(=O)C(O) (CC(C)C)CC(=O)OCc(cc2)ccc 2O	[1]
Chemical Formula	C22H26O7	[1]
Molar Mass	402.443 g/mol	[1]
CAS Number	216752-89-5	[1]

Spectroscopic Data

The structure of **Habenariol** has been elucidated through various spectroscopic techniques.

Spectroscopic Data	Observed Characteristics	
UV (MeOH)	λmax at 224 and 271 nm	
IR (neat)	νmax at 3433 (O-H), 2959, 2874 (C-H), 1755 (C=O, ester), 1612, 1512 (aromatic C=C) cm ⁻¹	
¹H NMR (CDCl₃)	Signals corresponding to aromatic protons, benzylic methylene protons, and aliphatic protons of the ethyl and isobutyl groups.	
¹³ C NMR (CDCl ₃)	Resonances for aromatic carbons, ester carbonyl carbons, and aliphatic carbons.	
MS (ESI)	[M+Na]+ ion, confirming the molecular weight.	

Biological Activity Antioxidant Activity



Habenariol exhibits significant antioxidant properties, attributed to its phenolic moieties.[4] It has been shown to inhibit copper-induced lipid peroxidation of human low-density lipoprotein (LDL).[2] The antioxidant capacity is a key feature that suggests its potential for further investigation in the context of diseases associated with oxidative stress.

Feeding Deterrent

Ecologically, **Habenariol** functions as a potent feeding deterrent against herbivores, such as the freshwater crayfish Procambarus clarkii.[1] This activity highlights its role in the chemical defense mechanisms of Habenaria repens.

Experimental Protocols Bioassay-Guided Isolation of Habenariol from Habenaria repens

The isolation of **Habenariol** is typically achieved through bioassay-guided fractionation of the organic extract of Habenaria repens.[5]

Protocol:

- Extraction: Freshly collected whole plants of Habenaria repens are macerated and extracted with a suitable organic solvent, such as ethanol or a mixture of dichloromethane and methanol.
- Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to achieve initial fractionation.
- Chromatographic Separation: The biologically active fraction (as determined by antioxidant or feeding deterrence assays) is further purified using a combination of chromatographic techniques. This may include:
 - Silica Gel Column Chromatography: Elution with a gradient of hexane and ethyl acetate.
 - High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column with a mobile phase gradient of water and acetonitrile is commonly used for final purification.



 Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods (NMR, MS, IR, UV) as detailed in section 1.2.



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Fig. 1: Experimental workflow for the isolation of **Habenariol**.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol describes a common method to evaluate the antioxidant activity of **Habenariol**.

Materials:

- Habenariol solution (in methanol or ethanol)
- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
- Methanol
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a series of dilutions of the **Habenariol** solution.
- In a 96-well plate, add 100 μL of each **Habenariol** dilution to respective wells.
- Add 100 μL of the DPPH solution to each well.
- As a control, add 100 μ L of methanol and 100 μ L of the DPPH solution to a well.



- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of DPPH radical scavenging activity using the following formula: %
 Inhibition = [(Abs control Abs sample) / Abs control] x 100

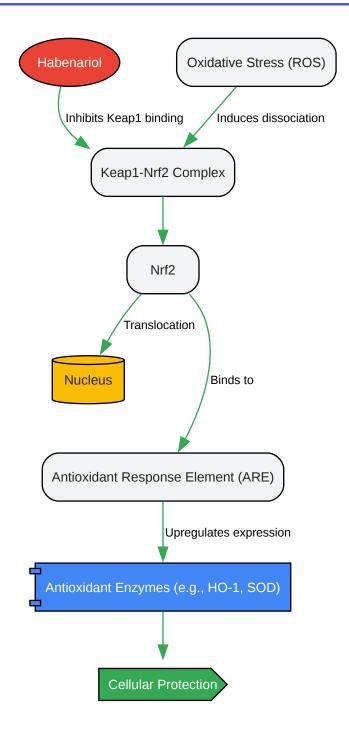
Potential Signaling Pathways

While specific signaling pathways for **Habenariol** have not been extensively studied, its phenolic nature suggests potential interactions with pathways known to be modulated by other phenolic compounds.[6][7]

Antioxidant Response Pathways

Phenolic compounds are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[8] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. It is plausible that **Habenariol** could exert its antioxidant effects by activating this pathway, leading to the upregulation of cellular defense mechanisms against oxidative stress.





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